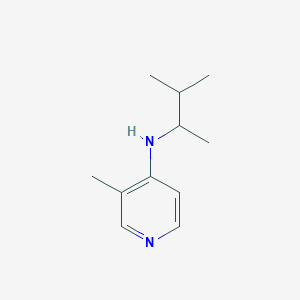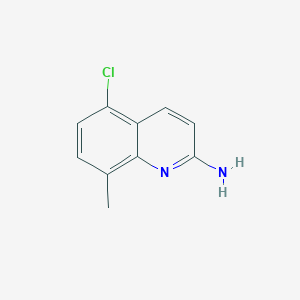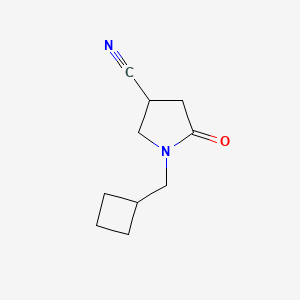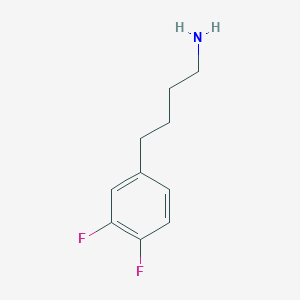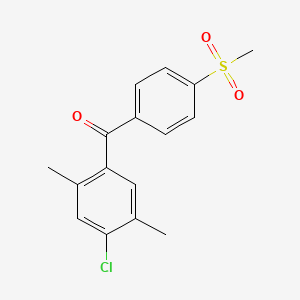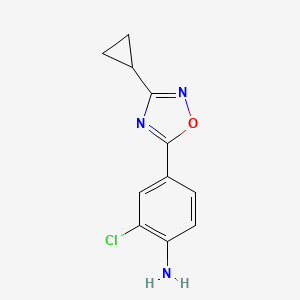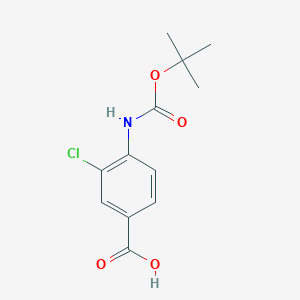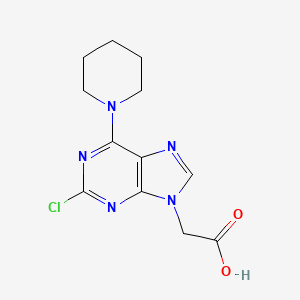
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid
説明
The compound “2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid” is a purine derivative. Purines are biologically significant molecules found in many cellular processes. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy currency of cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups. Its stability might be influenced by the presence of the chlorine atom .科学的研究の応用
Acetylcholinesterase Inhibition for Alzheimer's Disease
- Research has shown that derivatives of 2-chloro-9H-purin-6-amine, which are structurally similar to 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid, have been synthesized and tested for their acetylcholinesterase inhibition activity. This could have implications for treating Alzheimer's Disease, as acetylcholinesterase inhibitors can help manage symptoms (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Enhancing Effects of Phleomycin
- Another study focused on synthesizing derivatives that enhance the lethal effect of phleomycin on Escherichia coli cultures. The use of purines, such as the one , might influence the efficacy of certain antibiotics (Bhushan, Brown, Lister, Stephanson, & Yoneda, 1975).
Molecular Synthesis
- Studies in molecular synthesis have explored the preparation of similar compounds through various chemical reactions. These syntheses are important for developing new pharmaceuticals and understanding molecular interactions (Hamamichi & Miyasaka, 1990).
Potential in Cancer Treatment
- The structure of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid and its derivatives has been explored for potential use in cancer treatment. Specifically, compounds with similar structures have been studied as Aurora kinase inhibitors, which play a crucial role in cell division and could be targets in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Crystal Engineering and Drug Design
- The compound's purine ring structure makes it suitable for crystal engineering and drug design. Studies have shown its potential in designing modified purine ligands for interaction with transition metal ions, which can be crucial for developing new drugs and materials (Mohapatra & Verma, 2016).
Antibacterial Activity
- Research into piperidine-containing pyrimidine imines and thiazolidinones, which share structural similarities with the compound , has revealed potential antibacterial activities. These compounds have been tested for their effectiveness against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonded Structures
- Studies on the hydrogen-bonded structures of similar compounds have provided insights into the molecular interactions and potential applications in materials science and pharmaceuticals (Gotoh & Ishida, 2011).
特性
IUPAC Name |
2-(2-chloro-6-piperidin-1-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c13-12-15-10(17-4-2-1-3-5-17)9-11(16-12)18(7-14-9)6-8(19)20/h7H,1-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFIJNPJIMQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



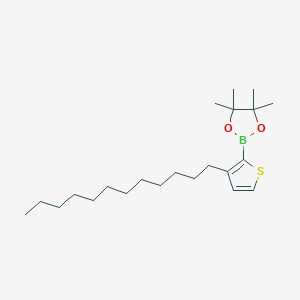
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
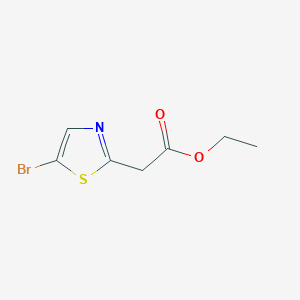
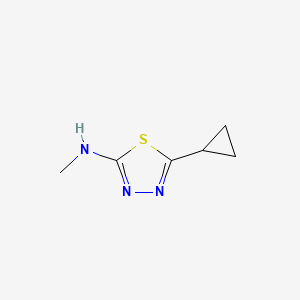
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
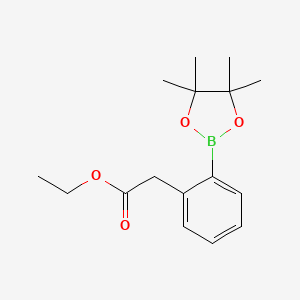
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
